molecular formula C24H20O7 B2889867 4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2-methylpropanoate CAS No. 896034-24-5

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2-methylpropanoate

Cat. No.: B2889867
CAS No.: 896034-24-5
M. Wt: 420.417
InChI Key: LPXZUPPRHYSFFW-UHFFFAOYSA-N
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Description

4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2-methylpropanoate is a useful research compound. Its molecular formula is C24H20O7 and its molecular weight is 420.417. The purity is usually 95%.
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Scientific Research Applications

Photopolymerization

Alkoxyamines bearing chromophore groups, similar in functionality to "4-(8-Ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl 2-methylpropanoate", have been explored for their application in nitroxide-mediated photopolymerization. These compounds decompose under UV irradiation to generate radicals, offering a pathway for controlled polymerization processes. Such compounds exhibit significant potential in developing new polymer materials with tailored properties (Guillaneuf et al., 2010).

Spectroscopic Analysis and Synthesis

Derivatives of chenodeoxycholic acid (CDCA) with ester moieties closely related to "this compound" have been synthesized, highlighting the importance of these compounds in spectroscopic analysis and organic synthesis. These studies provide a foundation for understanding the structural and electronic properties of such compounds, which could be pivotal in the development of novel therapeutic agents or chemical intermediates (Bai et al., 2009).

Dielectric Properties

Polymers functionalized with coumarone and diethanolamine, which share structural similarities with "this compound", have been synthesized and characterized for their dielectric properties. Such research indicates the potential of these compounds in the development of materials with specific electronic or photonic properties, useful in various industrial applications (Bezgin et al., 2015).

Molecular Docking and Dynamics

Research into new compounds with potential inhibitory activity against c-Jun N-terminal kinases (JNK1) includes derivatives with core structures similar to "this compound". Molecular docking and dynamics studies of these compounds provide insights into their potential as therapeutic agents, demonstrating the broad applicability of such molecules in drug discovery and development (Abad et al., 2020).

Properties

IUPAC Name

[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] 2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7/c1-4-28-19-7-5-6-14-10-18(24(27)31-22(14)19)17-12-21(25)30-20-11-15(8-9-16(17)20)29-23(26)13(2)3/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPXZUPPRHYSFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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